molecular formula C12H11Cl3N4OS B2959322 N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide CAS No. 868214-43-1

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

Cat. No.: B2959322
CAS No.: 868214-43-1
M. Wt: 365.66
InChI Key: UCWYFONHUACUCR-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N,N’-disubstituted hydrazinecarbothioamide with 2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide. The reaction is typically carried out in the presence of iodine and triethylamine in a dimethylformamide (DMF) medium, resulting in the dehydrosulfurization of the starting material . This method yields the target compound with a high yield of 84%.

Chemical Reactions Analysis

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, triethylamine, and dimethylformamide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the dehydrosulfurization reaction mentioned earlier results in the formation of the target compound with high purity .

Scientific Research Applications

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active compounds. In biology and medicine, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This makes it a promising candidate for the development of new antitumor and antimicrobial agents. Additionally, its unique chemical structure allows it to be used in the development of materials with specific properties, such as semiconductors and liquid crystals .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and ultimately leading to the inhibition of cell growth . This mechanism is particularly relevant in the context of its potential antitumor and antimicrobial activities.

Comparison with Similar Compounds

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide While both compounds share the thiadiazole ring and trichloroethyl group, their differences in substituents lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYFONHUACUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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